2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings, thiophene units, and dichloro substituents. It is primarily used in advanced materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core indene structure, followed by the introduction of dichloro substituents and thiophene units. Key reagents used in these steps include chlorinating agents, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Additionally, purification techniques like column chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions include various substituted indene and thiophene derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile has numerous scientific research applications, including:
Organic Semiconductors: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Devices: Employed in the fabrication of organic photovoltaic cells (OPVs) due to its excellent light-absorbing properties.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications.
Mechanism of Action
The mechanism of action of 2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile involves its interaction with various molecular targets and pathways. In organic semiconductors, it functions by facilitating charge transport through its conjugated system. In photovoltaic devices, it absorbs light and generates excitons, which are then separated into free charge carriers for electricity generation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- **this compound
Uniqueness
The uniqueness of 2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis
Properties
Molecular Formula |
C114H114Cl4N4O4S4 |
---|---|
Molecular Weight |
1874.2 g/mol |
IUPAC Name |
2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C114H114Cl4N4O4S4/c1-9-17-23-27-33-73-37-45-79(46-38-73)113(80-47-39-74(40-48-80)34-28-24-18-10-2)93-57-90-94(58-89(93)109-95(113)63-103(129-109)111-101(125-69-71(15-7)31-21-13-5)55-83(127-111)53-91-105(77(65-119)66-120)85-59-97(115)99(117)61-87(85)107(91)123)114(81-49-41-75(42-50-81)35-29-25-19-11-3,82-51-43-76(44-52-82)36-30-26-20-12-4)96-64-104(130-110(90)96)112-102(126-70-72(16-8)32-22-14-6)56-84(128-112)54-92-106(78(67-121)68-122)86-60-98(116)100(118)62-88(86)108(92)124/h37-64,71-72H,9-36,69-70H2,1-8H3/b91-53-,92-54- |
InChI Key |
SVCAQTPUROMFDI-VMEYAEKKSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)Cl)Cl)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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